

# A Comparative Guide to FABP Inhibitors: RO6806051 in Focus

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## Compound of Interest

Compound Name: RO6806051

Cat. No.: B12372408

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This guide provides an objective comparison of the dual FABP4/5 inhibitor, **RO6806051**, with other key Fatty Acid-Binding Protein (FABP) inhibitors, including the FABP4-selective inhibitor BMS-309403 and the FABP5-selective inhibitor ART26.12. The information presented is collated from preclinical research and aims to provide a comprehensive resource for evaluating these compounds, complete with supporting experimental data and detailed methodologies.

## Introduction to FABP Inhibition

Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules. Specific FABP isoforms have been implicated in various pathologies, making them attractive therapeutic targets. FABP4 and FABP5, in particular, are expressed in adipocytes and macrophages and are involved in metabolic and inflammatory pathways. Dual inhibition of FABP4 and FABP5 is being explored as a therapeutic strategy for metabolic diseases, while selective inhibition of either isoform is being investigated for more targeted applications.

## Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the in vitro binding affinities ( $K_i$ ) and cellular potencies ( $IC_{50}$ ) of **RO6806051**, BMS-309403, and ART26.12 against various FABP isoforms. This data is

essential for understanding the potency and selectivity profile of each inhibitor.

Table 1: In Vitro Binding Affinity (K<sub>i</sub>) of FABP Inhibitors

Inhibitor	Target FABP(s)	hFABP3 (nM)	hFABP4 (nM)	hFABP5 (nM)	hFABP7 (nM)	Reference(s)
RO6806051	Dual FABP4/5	-	11	86	-	[1]
BMS-309403	Selective FABP4	250	<2	350	-	[2][3]
ART26.12	Selective FABP5	71,320	>100,000	770	18,990	[4]

Note: A lower K<sub>i</sub> value indicates a higher binding affinity. "-" indicates data not available.

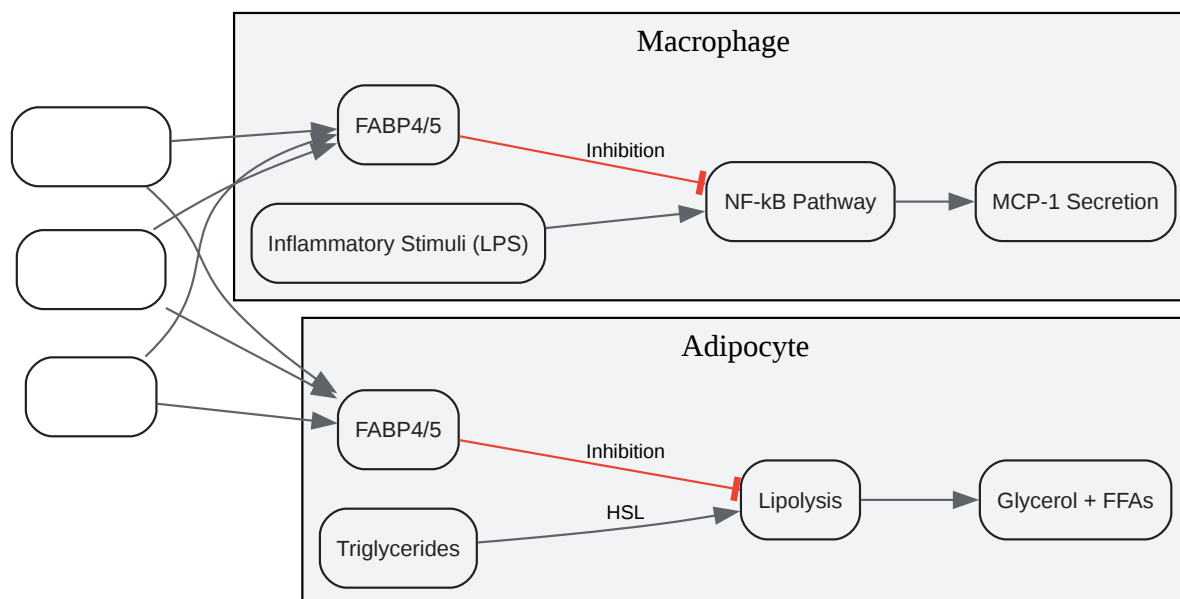
Table 2: Cellular Potency (IC<sub>50</sub>) of FABP Inhibitors

Inhibitor	Cellular Assay	Cell Type	IC <sub>50</sub> (μM)	Reference(s)
RO6806051 (as compound 2/3)	Isoproterenol-stimulated lipolysis	3T3-L1 adipocytes	~10-30	[5]
BMS-309403	Isoproterenol-stimulated lipolysis	3T3-L1 adipocytes	>25	[5]
ART26.12	Not Available	-	-	

Note: The data for **RO6806051** is inferred from compounds with similar profiles in the cited literature. Direct head-to-head comparative studies are limited.

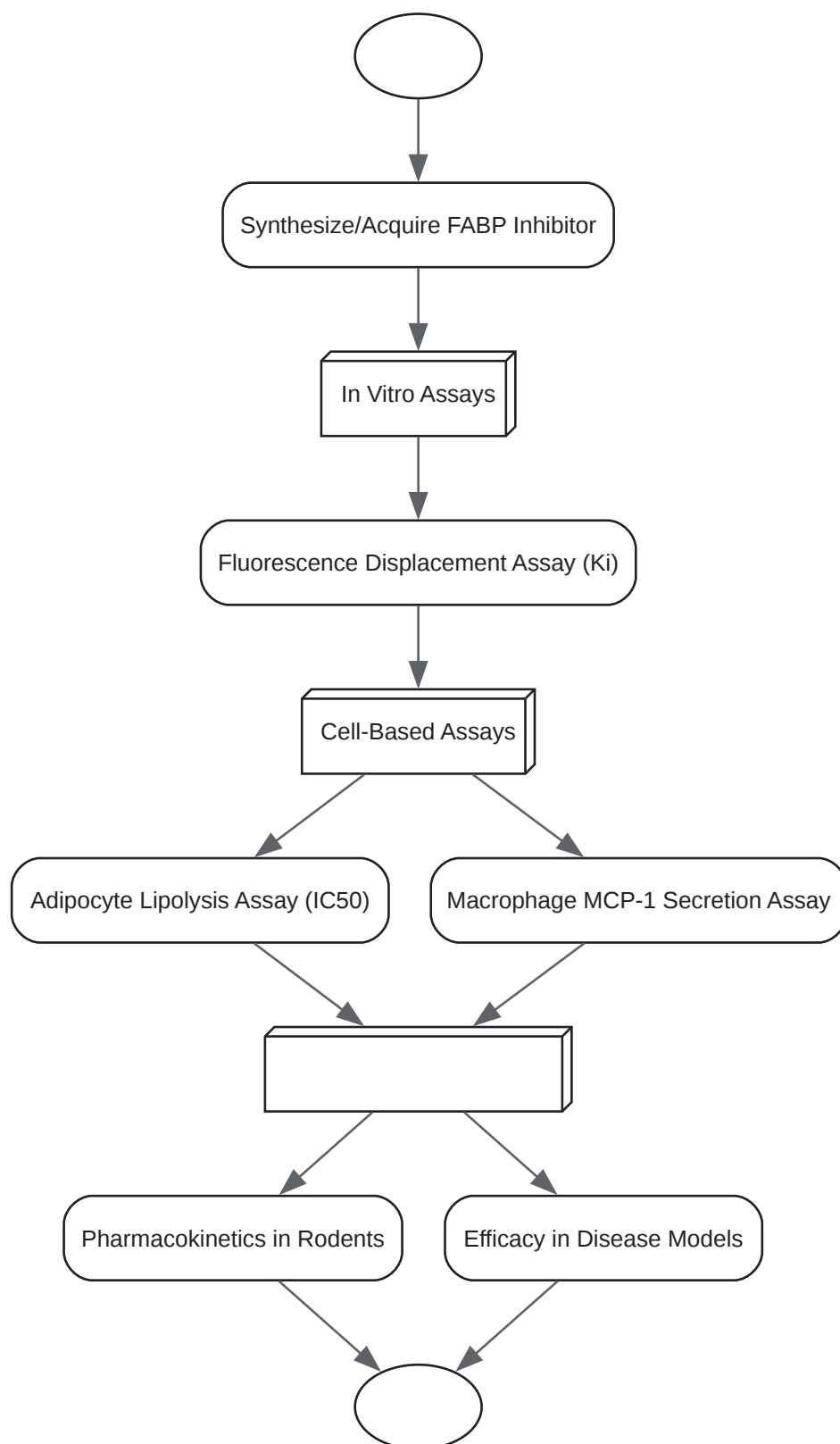
## Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.



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**Figure 1:** Simplified signaling pathway of FABP4/5 inhibition.



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